molecular formula C9H9N5O B5499028 5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one

5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one

Cat. No. B5499028
M. Wt: 203.20 g/mol
InChI Key: TZGDOWVRCKSVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one, also known as DMTMM, is a commonly used coupling reagent in organic chemistry. It is an efficient and versatile reagent that can be used in a variety of synthetic reactions, including peptide synthesis, nucleotide synthesis, and glycosylation reactions. DMTMM is a white crystalline powder that is soluble in a variety of solvents, including methanol, ethanol, and acetonitrile.

Mechanism of Action

5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one functions as a coupling agent by activating carboxylic acids, allowing them to react with a variety of nucleophiles, including amines, alcohols, and thiols. The activation occurs through the formation of an intermediate species, which then reacts with the nucleophile to form the desired product.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects, as it is typically used in vitro for synthetic reactions.

Advantages and Limitations for Lab Experiments

5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one has several advantages for use in lab experiments. It is a highly efficient coupling reagent that can be used in a variety of reactions. It is also stable and easy to handle. However, this compound does have some limitations. It can be expensive, and it is not suitable for use in certain reactions, such as those involving acid-sensitive nucleophiles.

Future Directions

There are several future directions for the use of 5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one in scientific research. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the use of this compound in the synthesis of novel drugs and inhibitors. Additionally, there is potential for the use of this compound in the modification of biomolecules, such as proteins and carbohydrates, for use in drug delivery and other applications.

Synthesis Methods

5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one can be synthesized through a variety of methods. One common method involves the reaction of 5,7-dimethyl-1H-imidazole with 1,2,3-benzotriazole-1-ol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is purified through recrystallization or column chromatography.

Scientific Research Applications

5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one has been widely used in scientific research for its ability to efficiently couple a variety of molecules. It has been used in the synthesis of peptides, nucleotides, and glycosides, as well as in the modification of proteins and carbohydrates. This compound has also been used in the synthesis of small molecule inhibitors and drugs.

properties

IUPAC Name

5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-13-7-3-5-6(11-12-10-5)4-8(7)14(2)9(13)15/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGDOWVRCKSVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=NNN=C3C=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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